molecular formula C6H12O6 B10861789 D-sorbose CAS No. 3615-39-2

D-sorbose

Cat. No.: B10861789
CAS No.: 3615-39-2
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PYWDMBMJSA-N
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Description

D-sorbose is a rare sugar, specifically a ketohexose, with the chemical formula C₆H₁₂O₆. It is one of the many isomers of hexose sugars, which are characterized by having six carbon atoms. This compound is naturally occurring and can be found in certain fruits and plants. It is known for its sweet taste and is used in various industrial applications, particularly in the production of vitamin C (ascorbic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions

D-sorbose can be synthesized through several methods, including chemical synthesis and biotransformation. One common method involves the oxidation of D-sorbitol using microbial enzymes. For example, Gluconobacter oxydans can oxidize D-sorbitol to this compound under aerobic conditions. The reaction typically occurs at a pH of around 5.5 to 6.5 and a temperature of 30°C to 35°C .

Industrial Production Methods

The industrial production of this compound is primarily achieved through microbial fermentation. In this process, D-sorbitol is used as the starting material and is converted to this compound by specific strains of bacteria, such as Gluconobacter oxydans. The fermentation process is optimized to enhance the yield and purity of this compound. Immobilization of microbial cells and genetic engineering techniques are often employed to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

D-sorbose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

    Isomerization: Enzymes such as aldose isomerase and ketose 3-epimerase are used for isomerization reactions.

Major Products

    Oxidation: this compound 1,6-bisphosphate

    Reduction: D-sorbitol

    Isomerization: D-fructose, D-tagatose

Mechanism of Action

The mechanism of action of D-sorbose involves its interaction with various enzymes and metabolic pathways. In the body, this compound is metabolized by enzymes such as sorbose dehydrogenase, which converts it to this compound 1,6-bisphosphate. This intermediate can then enter various metabolic pathways, influencing processes such as glycolysis and gluconeogenesis . This compound also affects the regulation of blood glucose levels by modulating the activity of glucose-6-phosphatase .

Comparison with Similar Compounds

D-sorbose is similar to other ketohexoses such as D-fructose, D-tagatose, and D-psicose. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.

Properties

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018679
Record name D-sorbose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-56-3, 3615-39-2
Record name D-Sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Sorbose
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URL https://commonchemistry.cas.org/detail?cas_rn=3615-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbose
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Record name Sorbose, D-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-sorbose
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Record name D-Sorbose
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Record name SORBOSE, D-
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